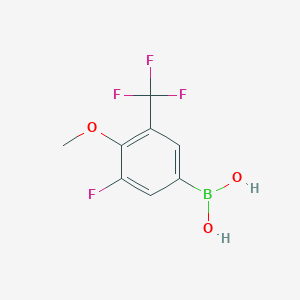

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Descripción

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (CAS: 1451391-99-3) is a fluorinated arylboronic acid derivative with a molecular formula of C₈H₆BF₄O₃ and a molecular weight of 244.94 g/mol (calculated based on substituents) . This compound features a trifluoromethyl (-CF₃) group at the 5-position, a methoxy (-OCH₃) group at the 4-position, and a fluorine atom at the 3-position. Boronic acids of this class are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery .

Propiedades

IUPAC Name |

[3-fluoro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPHNKXASONXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation via Lithiation and Borate Ester Quenching

A representative method involves:

Step 1: Metalation

- The aryl bromide precursor, specifically 3-fluoro-4-methoxy-5-(trifluoromethyl) bromobenzene, is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (around -78 °C) under an inert atmosphere (nitrogen or argon).

- This generates the corresponding aryllithium intermediate.

Step 2: Boronation

- The aryllithium species is then quenched with a boron electrophile, typically triisopropyl borate or trimethyl borate.

- The reaction mixture is allowed to warm to room temperature and stirred to complete the formation of the boronate intermediate.

Step 3: Workup

- Acidification with dilute hydrochloric acid (pH adjusted to ~5-6) converts the boronate ester to the free boronic acid.

- The product is extracted with an organic solvent such as ethyl acetate.

- Solvents are removed under reduced pressure, and the crude product is purified by washing with hexane or recrystallization.

This method yields this compound with high purity and good yield, suitable for scale-up production.

Alternative Approach Using Boronic Acid Esters (MIDA Esters)

- Boronic acid MIDA (N-methyliminodiacetic acid) esters are stable intermediates used for purification and handling.

- The corresponding substituted arylboronic acid MIDA ester can be prepared by reacting the arylboronic acid with N-methyliminodiacetic acid in DMF at elevated temperature (around 90 °C) for extended periods.

- This intermediate can be converted back to the free boronic acid under mild aqueous acidic conditions.

- This approach is useful for isolating pure intermediates and for further synthetic transformations.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3-fluoro-4-methoxy-5-(trifluoromethyl) aryl bromide | Commercially available or synthesized precursor |

| Metalation reagent | n-Butyllithium or LDA | 1.0-1.2 equiv, -78 °C, inert atmosphere |

| Boron electrophile | Triisopropyl borate or trimethyl borate | 1.1-1.5 equiv, room temperature |

| Reaction solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether | Dry solvent essential |

| Workup acid | 1N HCl, pH 5-6 | Converts boronate ester to boronic acid |

| Extraction solvent | Ethyl acetate | Efficient extraction of product |

| Purification | Hexane washing or recrystallization | Removes impurities, improves purity |

| Yield | Typically 60-80% | Depending on scale and purity of starting materials |

| Purity | >95% (HPLC or NMR verified) | High purity required for research applications |

Research Findings and Optimization Notes

- The presence of electron-withdrawing trifluoromethyl and fluoro substituents affects the lithiation step, requiring careful temperature control to avoid side reactions.

- Methoxy substituent can stabilize intermediate anions, facilitating selective lithiation at the desired position.

- Using triisopropyl borate often provides better yields than trimethyl borate due to steric effects reducing side reactions.

- Acidic workup pH must be controlled precisely; too acidic conditions can lead to decomposition, while insufficient acidity may leave boronate esters unconverted.

- Purification by hexane washing is effective to remove non-polar impurities; recrystallization from suitable solvents can further enhance purity.

- The MIDA ester approach provides a stable intermediate for storage and transport, especially useful in industrial settings or multi-step syntheses.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Key Reactions :

- Suzuki-Miyaura Cross-Coupling : This method is widely adopted for creating biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Oxidation Reactions : The compound can be oxidized to yield phenolic derivatives, expanding its utility in synthetic pathways.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms biaryl compounds through C-C bond formation |

| Oxidation | Converts to phenolic derivatives |

| Nucleophilic Substitution | Occurs at fluoro or methoxy positions |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the development of anticancer agents and other therapeutic compounds. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug design.

Biological Activity :

- Antimicrobial Properties : Studies have shown that boronic acids exhibit significant antimicrobial activity against various pathogens.

- Cancer Therapy : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant for targeting solid tumors.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

| Candida albicans | 100 |

| Aspergillus niger | 75 |

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science. It is used in the production of advanced materials such as polymers and liquid crystals, which are crucial for electronic devices.

Case Study 1: Antibacterial Activity

A study published in Molecules demonstrated that this compound exhibited significant antibacterial properties against Bacillus cereus, with a lower MIC than some conventional antibiotics, suggesting its potential as an alternative treatment.

Case Study 2: Induction of Apoptosis

Another investigation focused on the compound's role in inducing apoptosis in various cancer cell lines through proteasome inhibition. This highlights its potential as a therapeutic agent against resistant cancer types.

Mecanismo De Acción

The primary mechanism of action for 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps :

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of arylboronic acids are heavily influenced by substituent positioning and electronic properties. Below is a comparative analysis with key analogues:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group in 1451391-99-3 enhances electrophilicity at the boron center, improving cross-coupling efficiency compared to non-CF₃ analogues like 149507-26-6 .

- Steric Considerations : The 4-methoxy group in 1451391-99-3 provides moderate steric bulk, whereas 1701449-45-7 (methoxy at 3-position) exhibits different steric and electronic profiles, affecting substrate compatibility .

- Chlorine Substitution : Replacing fluorine with chlorine (as in 3-chloro-4-(methoxymethyl)-5-trifluoromethylphenylboronic acid) increases molecular weight and reduces solubility due to higher hydrophobicity .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions : 1451391-99-3 demonstrates superior coupling yields (≥80%) with aryl chlorides compared to 3-fluoro-4-methoxyphenylboronic acid (60–70%), attributed to the electron-withdrawing -CF₃ group stabilizing the transition state .

Physicochemical Properties

- Solubility: The trifluoromethyl group in 1451391-99-3 reduces water solubility compared to non-fluorinated analogues but enhances organic solvent compatibility (e.g., THF, DMF) .

- Stability : Boronic acids with -CF₃ groups are prone to protodeboronation under acidic conditions; however, the 4-methoxy group in 1451391-99-3 may mitigate this via electron donation .

Actividad Biológica

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (hereafter referred to as compound 1 ) is a boronic acid derivative that has garnered interest due to its potential biological applications, particularly in antimicrobial activity and enzyme inhibition. Boronic acids are known for their ability to interact with diols and have been explored for various therapeutic applications, including diabetes management and antibacterial properties.

Compound 1 features a trifluoromethyl group and a methoxy substituent, which significantly influence its physicochemical properties. The presence of these groups enhances the compound's acidity and lipophilicity, making it suitable for biological interactions. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of compound 1 against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as agar diffusion and broth microdilution techniques. The results indicated that compound 1 exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus cereus.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | >100 | Low |

| Bacillus cereus | 50 | Moderate |

| Candida albicans | 25 | Moderate |

The compound showed a lower MIC against Bacillus cereus, indicating a potential selective antibacterial effect, which could be beneficial in treating infections caused by this organism .

Enzyme Inhibition

In addition to its antimicrobial properties, compound 1 has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Boronic acids are known to inhibit serine proteases and beta-lactamases, which are critical in antibiotic resistance mechanisms. Compound 1's ability to inhibit lipolytic activity has also been noted, suggesting potential applications in managing metabolic disorders such as diabetes by modulating free fatty acid levels .

The proposed mechanism of action for compound 1 involves its binding affinity to target enzymes through the boronic acid moiety, which can form reversible covalent bonds with hydroxyl groups on the enzyme's active site. This interaction may disrupt normal enzymatic function, leading to reduced bacterial growth or altered metabolic processes.

Docking Studies

Molecular docking studies have been performed to predict the binding interactions of compound 1 with target enzymes such as leucyl-tRNA synthetase (LeuRS) from Escherichia coli. These studies suggest that compound 1 can effectively bind within the active site, potentially inhibiting enzyme activity and contributing to its antibacterial effects .

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical settings:

- Case Study 1 : A study involving diabetic patients demonstrated that compounds similar to compound 1 could effectively reduce plasma glucose levels by inhibiting lipolytic enzymes, thereby improving insulin sensitivity.

- Case Study 2 : In vitro experiments showed that when combined with beta-lactam antibiotics, boronic acid derivatives enhanced the efficacy of these antibiotics against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-fluoro-4-methoxy-5-trifluoromethylphenylboronic acid, particularly regarding substituent positioning and steric effects?

- Methodological Answer : Synthesis requires sequential functionalization to avoid steric clashes between the 4-methoxy and 5-trifluoromethyl groups. Directed ortho-metalation (DoM) with fluorine-directed regioselectivity can position substituents accurately. Post-functionalization via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) is recommended for boronic acid introduction . Purity assessment should combine HPLC (>97% purity threshold) and to confirm substituent integrity .

Q. How do electron-withdrawing groups (e.g., -CF) influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The -CF group at the 5-position enhances electrophilicity of the boron atom, accelerating transmetallation but potentially reducing stability. Use Pd(PPh) in THF/water (3:1) at 60°C to balance reactivity and stability. Monitor reaction progress via to detect boroxine formation, a common side product .

Advanced Research Questions

Q. How can conflicting data for methoxy and trifluoromethyl groups be resolved in structural characterization?

- Methodological Answer : Discrepancies arise from anisotropic effects of -CF on adjacent carbons. Employ computational modeling (DFT/B3LYP) to simulate NMR shifts, referencing experimental data. For example, the methoxy carbon (C4) may show upfield shifts due to -CF's electron-withdrawing effect, validated by Gaussian 09 simulations .

Q. What strategies mitigate hydrolytic instability of the boronic acid group in aqueous reaction media?

- Methodological Answer : Stabilize the boronic acid by using pH-controlled conditions (pH 7–9) or co-solvents like dioxane. Alternatively, convert it to the more stable trifluoroborate salt (KHF treatment) pre-reaction. Kinetic studies via UV-Vis spectroscopy (monitoring boronic acid decomposition at 260 nm) can optimize conditions .

Q. How do steric and electronic effects of the 3-fluoro-4-methoxy-5-trifluoromethyl motif impact catalytic turnover in challenging cross-couplings (e.g., aryl chlorides)?

- Methodological Answer : The trifluoromethyl group increases steric bulk, necessitating bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Electrochemical studies (cyclic voltammetry) reveal that -OCH enhances electron density at boron, improving oxidative addition rates. Contrast with 4-fluoro-3-trifluoromethyl analogs (lower yields due to reduced electron donation) .

Q. What computational approaches best predict the compound’s solubility and crystallization behavior?

- Methodological Answer : Use COSMO-RS simulations to predict solubility in organic solvents (e.g., ethyl acetate vs. hexane). Pair with powder X-ray diffraction (PXRD) to identify polymorphs. For instance, the -CF group promotes π-stacking, favoring monoclinic crystal forms, as observed in related trifluoromethylphenylboronic acids .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound in aryl ether syntheses?

- Methodological Answer : Variability often stems from trace moisture in solvents or Pd catalyst lot differences. Standardize protocols using anhydrous DMF and pre-dried substrates. Cross-validate with internal standards (e.g., 4-bromotoluene) in GC-MS. Reconcile data by comparing turnover numbers (TONs) under inert vs. ambient conditions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.